Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate
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Overview
Description
“Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is used in laboratory settings and is often involved in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts of the compound .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Scientific Research Applications
Synthesis of Benzyl Carbamate : Campbell et al. (2009) described an efficient synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an important intermediate in producing potent CCR2 antagonists, using iodolactamization as the key step (Campbell et al., 2009).
Formation of Azabicyclo[3.2.1]octane : MacorJohn et al. (1998) found that the reaction of ethyl 1,2,4-triazine-3-carboxylate with an enamine resulted in the formation of an azabicyclo[3.2.1]octane, highlighting a unique reaction pathway (MacorJohn et al., 1998).
Crystal Structure Analysis : Dinesh et al. (2010) synthesized S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate and characterized its structure using various techniques, including X-ray diffraction, providing insights into its molecular arrangement (Dinesh et al., 2010).
Ligand for Copper-Catalyzed Coupling Reactions : Lv and Bao (2007) reported the use of ethyl 2-oxocyclohexanecarboxylate as a novel ligand in copper-catalyzed coupling reactions for synthesizing various compounds (Lv & Bao, 2007).
Microbial Degradation of Fuel Oxygenates : Fayolle et al. (2001) explored the microbial degradation of methyl tert-butyl ether and related oxygenates, providing insights into environmental impacts and degradation pathways (Fayolle et al., 2001).
Conformational Studies in Organic Chemistry : Denmark et al. (1990) conducted studies on trans-3-alkyl-2-chlorocyclohexanones, including tert-butyl derivatives, to understand conformational preferences in organic compounds (Denmark et al., 1990).
Intermolecular Cycloaddition : Tamura et al. (2007) investigated the intermolecular cycloaddition of ethyl glyoxylate O-tert-butyldimethylsilyloxime with alkenes to form isoxazolidines, a process useful in organic synthesis (Tamura et al., 2007).
Synthesis of Quinolone Antibacterial Agents : Li et al. (1995) developed practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important intermediate for quinolone antibacterial agents (Li et al., 1995).
Safety and Hazards
The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the inhibition or modification of enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the regulation of cell growth and differentiation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzymes, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to more pronounced biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNSLPKHBHJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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